![molecular formula C10H13ClF3N B2855634 (2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride CAS No. 84580-05-2](/img/structure/B2855634.png)
(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, also known as TFMPP, is a psychoactive drug that belongs to the phenethylamine class. It is commonly used as a recreational drug due to its euphoric and stimulant effects. However, TFMPP also has potential scientific research applications, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Organic Synthesis
In organic chemistry, this compound serves as a precursor for the synthesis of various trifluoromethylated organic compounds. The trifluoromethyl group is of particular interest due to its ability to impart unique chemical properties such as increased lipophilicity and metabolic stability to molecules . For example, it can be used in the one-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines, which are valuable in medicinal chemistry and materials science .
Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group is often introduced into bioactive compounds to enhance their pharmacokinetic properties. The presence of this group can improve the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles. The compound can be utilized to develop new pharmaceuticals with improved efficacy and safety profiles .
Materials Science
Materials science benefits from the introduction of trifluoromethyl groups into polymers and other materials to modify their surface properties. This can lead to the creation of materials with unique characteristics such as hydrophobicity, resistance to degradation, and thermal stability. The compound can be involved in the synthesis of such materials, providing a pathway to advanced functional materials .
Environmental Science
In environmental science, the study of trifluoromethylated compounds helps in understanding the environmental fate of fluorinated organic chemicals, which are often persistent and bioaccumulative. Research involving “(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride” can contribute to the development of safer and more environmentally benign substances .
Pharmacology
Pharmacological research utilizes trifluoromethylated compounds to study their interaction with biological systems. The compound can be used to synthesize analogs of known drugs or to create new drug candidates for testing in various disease models. Its role in drug design and discovery is thus quite significant .
Toxicology
Finally, in toxicology, the introduction of the trifluoromethyl group into compounds can alter their toxicological profile. Research involving “(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride” can provide insights into the mechanisms of toxicity and help in the risk assessment of new chemical entities .
Propriétés
IUPAC Name |
(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZJORFGDAWXSK-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


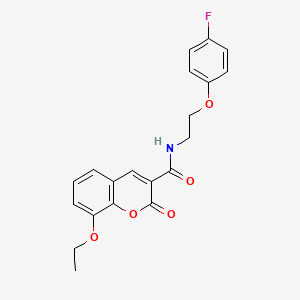
![3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2855556.png)

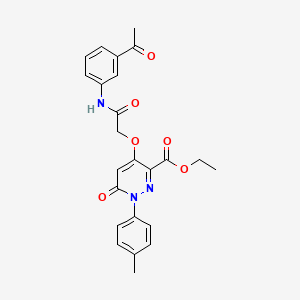
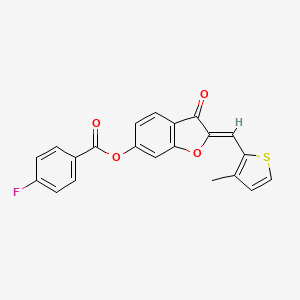


![N-{3-[cyclopentyl(2-furylmethyl)amino]propyl}-4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2855566.png)
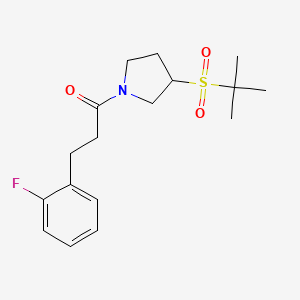
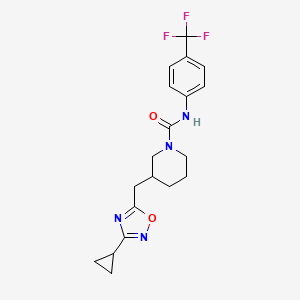
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2855571.png)

